molecular formula C11H8ClN B065175 7-Chloro-2-vinylquinoline CAS No. 177748-00-4

7-Chloro-2-vinylquinoline

Cat. No. B065175
CAS RN: 177748-00-4
M. Wt: 189.64 g/mol
InChI Key: BQWZIPWUDXJPBG-UHFFFAOYSA-N
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Description

7-Chloro-2-vinylquinoline is a heterocyclic organic compound . It is used as the starting material in the synthesis of certain intermediates . The molecular formula of 7-Chloro-2-vinylquinoline is C11H8ClN .


Synthesis Analysis

The synthesis of 7-Chloro-2-vinylquinoline can be achieved via a catalyst-free method involving a direct deamination reaction during Mannich synthesis . This process involves the use of reagents and solvents, which are monitored through thin-layer chromatography .


Molecular Structure Analysis

The molecular structure of 7-Chloro-2-vinylquinoline consists of 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The average mass is 189.641 Da, and the monoisotopic mass is 189.034531 Da .


Chemical Reactions Analysis

7-Chloro-2-vinylquinoline can undergo various chemical reactions. For instance, it can be used in the synthesis of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-2-vinylquinoline include its molecular structure and mass . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Antimycotic Activity : Synthesis of 2-chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines has shown strong inhibition of microorganisms such as Aspergillus fumigatus, Trichophyton mentagrophytes, and Candida albicans (Cziáky et al., 1996).

  • Antimalarial Activity : 2-vinylquinolines synthesized through microwave-assisted methods demonstrated excellent antimalarial activities against the chloroquine-resistant Dd2 strain of Plasmodium falciparum (Huang et al., 2019).

  • Catalysis in Organic Synthesis : Novel metathesis catalysts derived from vinylquinoline have been synthesized and show potential in model RCM and enyne reactions (Barbasiewicz et al., 2006).

  • Enantioselective Synthesis : Enantioselective acylation of tetrahydroquinolin-4-ols using 2-vinylquinolines has been achieved, with potential applications in large-scale preparation of chiral compounds (Zhou et al., 2015).

  • Cytotoxicity in Cancer Research : Pyrroloisoquinolines synthesized from vinylquinolines were evaluated for cytotoxicity in ovarian cell lines, indicating potential in cancer research (Vlachou et al., 2002).

  • Cross-Coupling Reactions : 7-Chloro-4-iodoquinoline undergoes Suzuki cross-coupling reactions with arylboronic acids, indicating its utility in organic synthesis (Friesen & Trimble, 2004).

  • Antioxidant or Prooxidant Effects : Studies on 7-chloro-4-hydroxyquinoline derivatives have shown their potential as antioxidants or prooxidants in biological systems, with implications in drug development (Liu et al., 2002).

  • Synthesis of Quinoline Derivatives : Novel methods for the synthesis of 2-vinylquinolines and their application in the creation of quinoline derivatives have been developed (Xiao et al., 2015).

Safety And Hazards

The safety data sheet (SDS) for 7-Chloro-2-vinylquinoline can provide detailed information about its hazards, handling, storage, and disposal .

Future Directions

In silico studies have been conducted to explore the potential pharmaceutical activity of vinylquinoline compounds, including 7-Chloro-2-vinylquinoline . These studies suggest that vinylquinoline derivatives could be potent anti-diabetic drugs .

properties

IUPAC Name

7-chloro-2-ethenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN/c1-2-10-6-4-8-3-5-9(12)7-11(8)13-10/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWZIPWUDXJPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC2=C(C=CC(=C2)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443692
Record name 7-CHLORO-2-VINYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-vinylquinoline

CAS RN

177748-00-4
Record name 7-CHLORO-2-VINYLQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of diisopropylamine (2.24 ml, 15.97 mmol) in tetrahydrofuran (15.0 ml) at -10° C. under nitrogen was treated dropwise with a 2.5 M solution of n-butyllithium in hexane (6.4 ml, 15.97 mmol). After stirring below 0° C. for 30 min the pale yellow solution was cooled to -20° C. and a solution of diethyl 7-chloro-2-quinolylmethylphosphonate (5.0 g, 15.97 mmol) in tetrahydrofuran was added dropwise. The resulting dark green solution was stirred below 0° C. for 1 h, cooled to -10° C. and treated with paraformaldehyde (0.53 g, 17.57 mmol) in portions. Stirred cold for 15 min after which the cooling bath was removed and the mixture was stirred at 25° C. for 90 min. Quenched with brine (300 ml), extracted into ethyl acetate (3×100 ml), the combined organic extracts were washed with brine (3×200 ml), dried (Na2SO4) and the solvent was removed in vacuo to give a dark brown solid. Column chromatography (ethyl acetate--light petroleum (b.p. 40-60° C.), 1:19) provided the title compound (1.80 g, 59%) as pale yellow crystals. Crystallised from ethyl acetate and light petroleum (b.p. 40-60° C.) as cream crystals, m.p. 79.7-80° C. (Found: C, 69.84; H, 4.15; N; 7.25; Cl, 18.91. C11H8ClN requires C, 69.67; H, 4.25; N, 7.39; Cl, 18.69%); Vmax (nujol)/cm-1 1628, 1609; δH (270 MHz) 5.67 (1H, dd, 2'-H, 3J2',1' =10.89, 2J2',2' =1.0 Hz); 6.29 (1H, dd, 2"-H, 3J2",1' =17.7, 2J2",2' =0.8 Hz); 7.02 (1H, dd, 1'-H, 3J1',2' =17.5, 3J1',2' =10.9 Hz); 7.42 (1H, dd, 7-H, Jo =8.8, Jm =2.1 Hz); 7.53 (1H, d, 3-H, Jo =8.9 Hz); 7.66 (1H, d, 5-H, Jo =8.9 Hz); 8.03 (1H, d, 4-H, Jo =8.3 Hz); 8.05 (1H, s, 8-H). δC (67.8 MHz) 118.6 (2'-C); 120.5 (3-C); 125.7 (4a-C); 135.3 (7-C); 136.0 (4-C); 137.5 (1'-C); 148.3 (8a-C); 156.9 (2-C). Remaining signals fall in the range 127.1-128.5 ppm; m/z 191.0, 189.0 (33.48, 100, M+), 165.0, 163.0 (21.89, 65.87), 154.0 (5.13), 128.1 (9.14).
[Compound]
Name
light petroleum
Quantity
0 (± 1) mol
Type
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Reaction Step One
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Type
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Reaction Step Two
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6.4 mL
Type
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Reaction Step Two
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Type
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Reaction Step Two
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diethyl 7-chloro-2-quinolylmethylphosphonate
Quantity
5 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
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Reaction Step Three
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Yield
59%

Synthesis routes and methods II

Procedure details

A stirred solution of diisopropylamine (2.24 ml, 15.97 mmol) in tetrahydrofuran (15.0 ml) at −10° C. under nitrogen was treated dropwise with a 2.5 M solution of n-butyllithium in hexane (6.4 ml, 15.97 mmol). After stirring below 0° C. for 30 min the pale yellow solution was cooled to −20° C. and a solution of diethyl 7-chloro-2-quinolylmethylphosphonate (5.0 g, 15.97 mmol) in tetrahydrofuran was added dropwise. The resulting dark green solution was stirred below 0° C. for 1 h, cooled to −10° C. and treated with paraformaldehyde (0.53 g, 17.57 mmol) in portions. Stirred cold for 15 min after which the cooling bath was removed and the mixture was stirred at 25° C. for 90 min. Quenched with brine (300 ml), extracted into ethyl acetate (3×100 ml), the combined organic extracts were washed with brine (3×200 ml), dried (Na2SO4) and the solvent was removed in vacuo to give a dark brown solid. Column chromatography (ethyl acetate-light petroleum (b.p. 40-60° C.), 1:19) provided the title compound (1.80 g, 59%) as pale yellow crystals. Crystallised from ethyl acetate and light petroleum (b.p. 40-60° C.) as cream crystals, m.p. 79.7-80° C. (Found: C, 69.84; H, 4.15; N; 7.25; Cl, 18.91. C11H8ClN requires C, 69.67; H, 4.25; N, 7.39; Cl, 18.69%); νmax (nujol)/cm−1 1628, 1609; δH (270 MHz) 5.67 (1H, dd, 2′-H, 3J2′,1′=10.89, 2J2′,2″=1.0 Hz); 6.29 (1H, dd, 2″-H, 3J2″,1′=17.7, 2J2″,2′=0.8 Hz); 7.02 (1H, dd, 1′-H, 3J1′,2″=17.5, 3J1′,2′=10.9 Hz); 7.42 (1H, dd, 7-H, Jo=8.8, Jm=2.1 Hz); 7.53 (1H, d, 3-H, Jo=8.9 Hz); 7.66 (1H, d, 5-H, Jo=8.9 Hz); 8.03 (1H, d, 4-H, Jo=8.3 Hz); 8.05 (1H, s, 8-H). δc (67.8 MHz) 118.6 (2′-C); 120.5 (3-C); 125.7 (4a-C); 135.3 (7-C); 136.0 (4-C); 137.5 (1′-C); 148.3 (8a-C); 156.9 (2-C). Remaining signals fall in the range 127.1-128.5 ppm; m/z 191.0, 189.0 (33.48, 100, M+), 165.0, 163.0 (21.89, 65.87), 154.0 (5.13), 128.1 (9.14).
Quantity
2.24 mL
Type
reactant
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Name
solution
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One
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6.4 mL
Type
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Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
diethyl 7-chloro-2-quinolylmethylphosphonate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three
Yield
59%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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